molecular formula C9H10N2O4 B2430004 Ethyl 3-amino-4-nitrobenzoate CAS No. 84228-43-3

Ethyl 3-amino-4-nitrobenzoate

Cat. No. B2430004
CAS RN: 84228-43-3
M. Wt: 210.189
InChI Key: ANNPFRZKDGTZHX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-nitrobenzoate, also known as Ethyl 4-amino-3-nitrobenzoate, is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 .


Synthesis Analysis

The synthesis of 3-amino-4-nitrobenzoic acid, a precursor to this compound, has been reported in the literature . The synthesis begins with the preparation of 3-acetamido-4-nitrotoluene from m-acetamidotoluene . This compound is then oxidized with potassium permanganate to yield 3-amino-4-nitrobenzoic acid . This compound is then prepared in 98% yield by the direct esterification of 3-amino-4-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including acetylation, oxidation, and esterification . The acetylation of 3-amino-4-nitrotoluene yields 3-acetamido-4-nitrotoluene . This compound is then oxidized with potassium permanganate to produce 3-amino-4-nitrobenzoic acid . Finally, the 3-amino-4-nitrobenzoic acid is esterified to produce this compound .


Physical And Chemical Properties Analysis

This compound has a melting point of 132 °C . The predicted boiling point is 398.5±22.0 °C, and the predicted density is 1.330±0.06 g/cm3 . The predicted pKa value is -2.52±0.10 .

Scientific Research Applications

Synthesis and Industrial Applications

Ethyl 3-amino-4-nitrobenzoate serves as a key intermediate in various synthetic processes. A study by Qiao-yun (2012) optimized the synthesis technology of a related compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, highlighting its stability and high yield, making it suitable for industrial production (Fang Qiao-yun, 2012).

Nonlinear Optical Properties

Yan (2003) synthesized chromophores including trans-4-(N-(ethyl 4″-nitrobenzoate)-N-ethyl amino)-4′-(dimethyl amino) stilbene, exploring their nonlinear optical properties. These compounds showed significant two-photon absorption cross-sections, indicating potential applications in photonic and electronic devices (Y. Yan, 2003).

Anti-Cancer Research

Liu et al. (2019) designed a heterocyclic compound using 4-(methylamino)-3-nitrobenzoic acid (a related compound) as a starting material. This compound showed promising in vitro anti-cancer activity against gastric cancer cell lines, suggesting the potential therapeutic application of derivatives of this compound in cancer treatment (L.-Z. Liu et al., 2019).

Safety and Hazards

Ethyl 3-amino-4-nitrobenzoate is classified under the GHS07 hazard class . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of skin contact, it is recommended to wash off immediately with plenty of water .

Mechanism of Action

Target of Action

Ethyl 3-amino-4-nitrobenzoate, also known as Benzocaine, is primarily targeted towards nerve impulses. It acts as a blocker of these impulses and reduces the permeability of the neuronal membrane to sodium ions . This blocking action is crucial in its role as a local anesthetic .

Mode of Action

The compound interacts with its targets, the nerve impulses, by blocking them. This blocking action is achieved by reducing the permeability of the neuronal membrane to sodium ions . This reduction in permeability inhibits the propagation of the nerve impulse, leading to a numbing effect, which is why it is used as a local anesthetic .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway. By reducing the permeability of the neuronal membrane to sodium ions, it disrupts the normal flow of sodium ions during the nerve impulse conduction. This disruption prevents the propagation of the nerve impulse, leading to a numbing effect .

Pharmacokinetics

Its distribution would be localized, and it would be metabolized and excreted following its use .

Result of Action

The primary result of the action of this compound is a numbing effect at the site of application. By blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium ions, it prevents the propagation of the nerve impulse, leading to a lack of sensation or numbness .

properties

IUPAC Name

ethyl 3-amino-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNPFRZKDGTZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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